![molecular formula C14H13N3O2 B2891053 3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1707603-56-2](/img/structure/B2891053.png)
3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This structure is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The compound’s structure includes a hydroxymethyl group, a methyl group, and a phenyl group, which contribute to its reactivity and potential as a pharmacophore.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization to introduce the hydroxymethyl, methyl, and phenyl groups.
-
Formation of the Pyrazolo[1,5-a]pyrazine Core
Starting Materials: 3-aminopyrazole and 2-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Functionalization
Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved using formaldehyde in the presence of a base.
Methylation: The methyl group is typically introduced via methyl iodide in the presence of a strong base like sodium hydride.
Phenylation: The phenyl group is introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.
Reduction: The compound can be reduced at the pyrazine ring or the phenyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (sodium borohydride).
Substitution: Halogenation using NBS (N-bromosuccinimide), nitration using HNO₃/H₂SO₄.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a formyl or carboxyl group.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the phenyl ring.
Scientific Research Applications
3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation in cancer or suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazines: Compounds with similar core structures but different substituents.
Imidazo[1,2-a]pyrazines: Another class of heterocycles with similar biological activities.
Pyrazines: A broader category of compounds with a pyrazine ring.
Uniqueness
3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its hydroxymethyl group, in particular, provides a reactive site for further functionalization, making it a versatile scaffold in medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(hydroxymethyl)-5-methyl-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-7-8-17-13(14(16)19)11(9-18)12(15-17)10-5-3-2-4-6-10/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPMLQWRYKVCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)CO)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
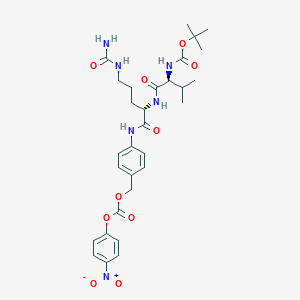
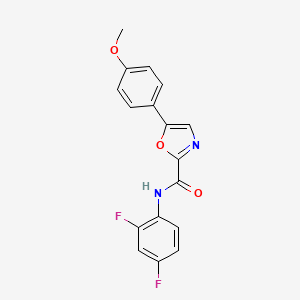
![3-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)
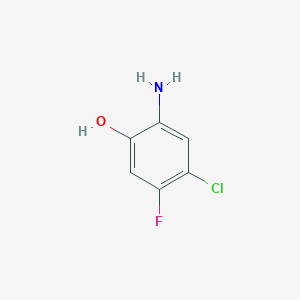
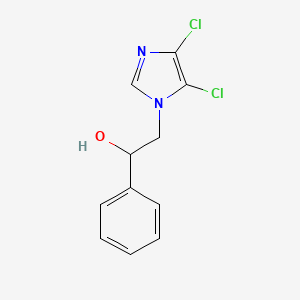
![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
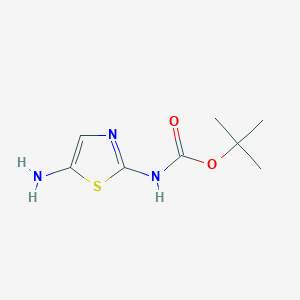
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)
![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)
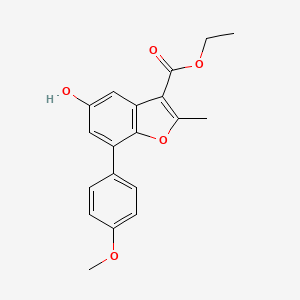
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2890991.png)
![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)
